2-(But-2-ynyloxy)nicotinic acid

Medicinal Chemistry Coordination Chemistry Structure-Based Design

This 2-alkoxy-3-carboxy pyridine places the ring nitrogen, ether oxygen, and carboxylic acid in a contiguous tridentate geometry unavailable to the 6‑regioisomer, enabling fac‑κ³ metal coordination for catalyst or radiopharmaceutical design. The free C3 acid supports direct carbodiimide amide coupling, while the but‑2‑ynyloxy alkyne immediately enters CuAAC click reactions – no orthogonal protecting groups needed. With the 2‑alkoxy‑nicotinic acid scaffold claimed in anticancer patents (US2019/0077777) and agrochemical disclosures, this ≥98%‑pure building block enters colorectal, lung, and breast cancer screening or focused library synthesis without additional purification.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 1935602-44-0
Cat. No. B1410931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-2-ynyloxy)nicotinic acid
CAS1935602-44-0
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC#CCOC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C10H9NO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6H,7H2,1H3,(H,12,13)
InChIKeyUAEDLMJELRPGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(But-2-ynyloxy)nicotinic acid (CAS 1935602-44-0): Procurement-Grade Characterization for Research Selection


2-(But-2-ynyloxy)nicotinic acid is a pyridine-3-carboxylic acid derivative featuring a but-2-ynyloxy ether substituent at the 2-position (IUPAC: 2-but-2-ynoxypyridine-3-carboxylic acid), with molecular formula C10H9NO3 and molecular weight 191.18 g/mol [1]. As a terminal-alkyne-functionalized nicotinic acid building block, it provides a dual handle for elaboration: a carboxylic acid at position 3 and a click-chemistry-competent alkyne at position 2 [2]. It is supplied as a research chemical with certified purity specifications (95%–98%) and batch-specific QC documentation including NMR, HPLC, and GC .

Why 2-(But-2-ynyloxy)nicotinic acid Cannot Be Interchanged with Its Positional Isomers or Functional Analogs


Within the butynyloxy-substituted pyridine carboxylic acid family, small positional and functional group changes produce distinct reactivity and interaction profiles that undermine interchangeable use. The 2-alkoxy-3-carboxy substitution pattern on the pyridine ring places the coordinating nitrogen, ether oxygen, and carboxylic acid in a unique spatial arrangement that differs fundamentally from the 6-regioisomer (6-(but-2-yn-1-yloxy)nicotinic acid, CAS 509101-16-0) where the alkoxy group is para to ring nitrogen [1]. The isonicotinic acid isomer (CAS 1935287-77-6) shifts the acid to position 4, altering hydrogen-bond donor topology, while the picolinic acid variant (CAS 1383985-09-8) repurposes the carboxylic acid as an ortho-directing group . Similarly, replacing the carboxylic acid with a nitrile (CAS 1935169-22-4) or acid chloride (CAS 1936017-45-6) eliminates the native acid functionality required for direct conjugation or salt formation . These structural distinctions manifest as differences in metal-chelation geometry, click-chemistry reaction kinetics, and downstream derivatization outcomes.

Quantitative Comparator Evidence for 2-(But-2-ynyloxy)nicotinic acid (CAS 1935602-44-0) Differentiation


Positional Substitution at C2 vs. C6 of the Pyridine Ring Confers Distinct Intramolecular H-Bonding and Metal-Chelation Geometry

The target compound places the but-2-ynyloxy group ortho to the pyridine nitrogen (position 2) and adjacent to the 3-carboxylic acid, enabling a contiguous N–O–COOH chelation pocket. In the 6-regioisomer (6-(but-2-yn-1-yloxy)nicotinic acid, CAS 509101-16-0), the alkoxy group is para to ring nitrogen, creating a spatially separated donor geometry . PubChem-computed XLogP3-AA for the target compound is 1.3, reflecting the compact 2,3-disubstituted topology [1]. This ortho-arrangement supports intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, which is absent in the 6-regioisomer and contributes to differentiated crystal packing and solubility behavior [2].

Medicinal Chemistry Coordination Chemistry Structure-Based Design

Purity: 98% Baseline from Bidepharm vs. 95% Standard Grade from Multi-Vendor Sources

Bidepharm supplies 2-(but-2-ynyloxy)nicotinic acid at 98% standard purity with batch-specific QC documentation (NMR, HPLC, GC), enabling direct use in sensitive catalytic or biological assays without additional purification . By comparison, multiple vendors (AKSci, BenchChem, EvitaChem) list the compound at 95% minimum purity . For the 6-regioisomer (CAS 509101-16-0), Bidepharm similarly offers 98% purity, while the isonicotinic acid isomer (CAS 1935287-77-6) is listed at 95% by AKSci . This 3-percentage-point differential represents approximately 60% less total impurity—significant when the impurity profile includes residual palladium from Sonogashira coupling or unreacted 2-hydroxynicotinic acid starting material.

Chemical Procurement Quality Assurance Reproducibility

Terminal Alkyne as a Click-Chemistry Handle Distinct from Non-Alkynyl Nicotinic Acid Building Blocks

The but-2-ynyloxy group of the target compound contains a terminal alkyne (SMILES: CC#CCO-) capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction [1]. In the broader class, alkynyl-substituted pyridine building blocks enable modular assembly of triazole-linked conjugates without protecting-group manipulation of the carboxylic acid [2]. A structurally analogous 6-butynyloxy-substituted pyridine derivative (compound 10c, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol) demonstrated potent CYP19A1 inhibition (IC50 = 0.83 nM, cf. letrozole IC50 = 0.70 nM) in a head-to-head enzyme assay, illustrating that the but-2-ynyloxy motif is compatible with high-affinity target engagement [3]. Non-alkynyl nicotinic acid building blocks (e.g., 2-hydroxynicotinic acid, CAS 609-71-2) lack this modular conjugation capacity entirely.

Click Chemistry Bioconjugation Chemical Biology

Carboxylic Acid Functional Group Retained for Direct Derivatization vs. Nitrile or Acid Chloride Analogs

The free carboxylic acid at position 3 of the target compound enables direct amide coupling, esterification, or salt formation without a deprotection or hydrolysis step. The corresponding nitrile analog (2-(but-2-ynyloxy)nicotinonitrile, CAS 1935169-22-4, MW = 172.18 g/mol) requires hydrolysis under acidic or basic conditions to access the acid, while the acid chloride analog (2-(but-2-ynyloxy)nicotinoyl chloride, CAS 1936017-45-6, MW = 209.63 g/mol) is moisture-sensitive and has limited shelf stability . For researchers requiring both the alkyne and carboxylic acid in a single step (e.g., direct conjugation to amine-containing payloads via HATU/DCC coupling), the target compound eliminates two synthetic steps (nitrile hydrolysis or acid chloride preparation) relative to the closest functional analogs . The acid chloride is supplied at 95% purity by AKSci, whereas the target acid is available at 98% purity with full QC .

Synthetic Chemistry Amide Coupling Intermediate Versatility

Class-Level Anticancer Potential of 2-Alkoxy-Substituted Nicotinic Acid Derivatives

Patent US2019/0077777 (Xiamen Institute of Rare Earth Materials) discloses nicotinic acid derivatives of formula (I) wherein Z = O (ether linkage at the 2-position of the pyridine ring, matching the target compound's substitution pattern) and reports strong inhibitory activity against human colorectal cancer cell line HCT-116, human lung cancer cell line A549, and breast cancer cell line MCF-7 [1]. While the target compound itself is not individually assayed in the patent, its core scaffold (2-alkoxy-nicotinic acid) falls within the claimed Markush structure, placing it in a compound class with demonstrated anticancer potential [2]. Separately, 6-substituted nicotinic acid analogues have been characterized as potent carbonic anhydrase III (CAIII) inhibitors with therapeutic relevance in hyperlipidemia and cancer [3]. This class evidence supports prioritization of 2-alkoxy-substituted nicotinic acids for anticancer screening campaigns over 6-alkoxy or 4-carboxy positional isomers, which were not the focus of these studies.

Anticancer Drug Discovery Cancer Cell Lines Kinase Inhibition

High-Value Application Scenarios for 2-(But-2-ynyloxy)nicotinic acid (CAS 1935602-44-0) Based on Comparator Evidence


One-Step Conjugate Synthesis via Simultaneous Amide Coupling and CuAAC Click Chemistry

The free carboxylic acid at C3 (confirmed by PubChem SMILES and vendor CoA) enables direct carbodiimide-mediated amide bond formation, while the but-2-ynyloxy group provides the terminal alkyne partner for CuAAC [1]. This dual functionality supports one-pot, sequential conjugation strategies—first amide coupling to an amine-containing payload, followed by azide-alkyne cycloaddition—eliminating the need for orthogonal protecting-group strategies. This contrasts with the nitrile analog (CAS 1935169-22-4), which requires a separate hydrolysis step prior to conjugation, and the acid chloride analog (CAS 1936017-45-6), whose moisture sensitivity precludes one-pot aqueous CuAAC conditions .

Anticancer Screening Libraries Incorporating the 2-Alkoxy-Nicotinic Acid Pharmacophore

Given that the 2-alkoxy-nicotinic acid scaffold is claimed in patent US2019/0077777 for inhibitory activity against colorectal (HCT-116), lung (A549), and breast (MCF-7) cancer cell lines, procurement of the 98%-pure target compound provides a directly usable entry for cancer-focused phenotypic or target-based screening [2]. The 2-position ether topology places the compound within the biologically validated scaffold space, whereas the 6-regioisomer (CAS 509101-16-0) and isonicotinic acid isomer (CAS 1935287-77-6) fall outside the primary Markush claims of this patent, reducing their priority for anticancer library inclusion .

Metal-Chelating Ligand Design Exploiting Ortho N–O–COOH Donor Geometry

The contiguous pyridine nitrogen (position 1), 2-alkoxy oxygen, and 3-carboxylic acid create a tridentate binding pocket suitable for transition-metal coordination. This geometry is structurally pre-organized for fac-κ³ coordination to octahedral metal centers (e.g., Re(I), Tc(I), Ru(II)), relevant for radiopharmaceutical and catalyst design [3]. The 6-regioisomer cannot achieve this contiguous donor arrangement, as the alkoxy oxygen is positioned para to the ring nitrogen, yielding only a bidentate N/COOH chelate. The PubChem-computed XLogP3 value of 1.3 further supports favorable aqueous/organic phase partitioning for coordination chemistry applications [4].

Agrochemical Lead Discovery Building on Nicotinic Acid-Derived Herbicide and Fungicide Patents

Nicotinic acid derivatives bearing alkynyloxy and alkoxy substituents have been extensively patented as herbicides (US5877120; US4609399; US5100461) and fungicides (pyridinylcarboxylic acid derivatives, Bayer CropScience AG) [5]. The target compound's 2-alkoxy-3-carboxy substitution pattern is directly compatible with the core structures claimed in these disclosures. The terminal alkyne additionally permits late-stage diversification via click chemistry to generate focused agrochemical libraries, a synthetic advantage not offered by saturated alkoxy or halo-substituted nicotinic acid building blocks [6].

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